Cas no 2418708-51-5 (tert-butyl 4-5-(azidomethyl)-2-methyl-3-sulfanylphenylpiperazine-1-carboxylate)

2418708-51-5 structure
Nome del prodotto:tert-butyl 4-5-(azidomethyl)-2-methyl-3-sulfanylphenylpiperazine-1-carboxylate
tert-butyl 4-5-(azidomethyl)-2-methyl-3-sulfanylphenylpiperazine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-butyl 4-[5-(azidomethyl)-2-methyl-3-sulfanylphenyl]piperazine-1-carboxylate
- EN300-26628352
- 2418708-51-5
- tert-butyl 4-5-(azidomethyl)-2-methyl-3-sulfanylphenylpiperazine-1-carboxylate
-
- Inchi: 1S/C17H25N5O2S/c1-12-14(9-13(10-15(12)25)11-19-20-18)21-5-7-22(8-6-21)16(23)24-17(2,3)4/h9-10,25H,5-8,11H2,1-4H3
- Chiave InChI: KMZLADUZTSNUNT-UHFFFAOYSA-N
- Sorrisi: SC1=CC(CN=[N+]=[N-])=CC(=C1C)N1CCN(C(=O)OC(C)(C)C)CC1
Proprietà calcolate
- Massa esatta: 363.17289623g/mol
- Massa monoisotopica: 363.17289623g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 510
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 48.1Ų
- XLogP3: 4.1
tert-butyl 4-5-(azidomethyl)-2-methyl-3-sulfanylphenylpiperazine-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26628352-1.0g |
tert-butyl 4-[5-(azidomethyl)-2-methyl-3-sulfanylphenyl]piperazine-1-carboxylate |
2418708-51-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26628352-1g |
tert-butyl 4-[5-(azidomethyl)-2-methyl-3-sulfanylphenyl]piperazine-1-carboxylate |
2418708-51-5 | 1g |
$0.0 | 2023-09-12 |
tert-butyl 4-5-(azidomethyl)-2-methyl-3-sulfanylphenylpiperazine-1-carboxylate Letteratura correlata
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2418708-51-5 (tert-butyl 4-5-(azidomethyl)-2-methyl-3-sulfanylphenylpiperazine-1-carboxylate) Prodotti correlati
- 2149003-61-0(4-(4-chloro-3-methoxyphenyl)but-3-en-2-amine)
- 1260812-98-3(1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine)
- 90347-90-3(1-(1,3-benzothiazol-5-yl)ethan-1-one)
- 1402158-29-5(4-bromo-6-methoxybenzene-1,3-diol)
- 2137756-83-1(sodium 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfinate)
- 955649-66-8(N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylnaphthalene-2-sulfonamide)
- 478064-02-7((2E)-2-cyano-3-(dimethylamino)-N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]prop-2-enehydrazide)
- 1601026-05-4(5-Bromo-2-cyclopropylpyridine-3-carboxylic acid)
- 136195-53-4(2-Amino-4-chlorothiazole-5-carbonitrile)
- 1040645-72-4(N-(3-acetylphenyl)-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
